molecular formula C9H9BrClNO2 B3034661 3-bromo-4-chloro-N-methoxy-N-methylbenzamide CAS No. 203179-00-4

3-bromo-4-chloro-N-methoxy-N-methylbenzamide

Cat. No.: B3034661
CAS No.: 203179-00-4
M. Wt: 278.53 g/mol
InChI Key: FXVFKTNTUFYIQQ-UHFFFAOYSA-N
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Description

3-bromo-4-chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol . This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl groups attached to a benzamide core. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-chloro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-chloro-N-methoxy-N-methylbenzamide is explored for its potential therapeutic properties, particularly in the development of new drugs. The compound's unique structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Preliminary investigations have suggested potential antimicrobial and anticancer activities, warranting further exploration into its mechanism of action and efficacy against various diseases .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its halogenated structure allows for various substitution reactions, which can be utilized to synthesize more complex organic molecules. The ability to undergo nucleophilic substitutions makes it an essential intermediate in creating derivatives with enhanced biological or chemical properties.

Biological Studies

Research has indicated that this compound exhibits promising interactions with specific biomolecules. Studies are ongoing to assess its effectiveness against pathogens and cancer cell lines, aiming to elucidate its biological activity and therapeutic potential. The presence of functional groups like methoxy and methyl enhances its reactivity with biological targets .

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-chloroaniline: A precursor in the synthesis of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide.

    N-methoxy-N-methylbenzamide: A related compound with similar structural features but lacking the bromine and chlorine substituents.

    4-chloro-N-methoxy-N-methylbenzamide: A similar compound with only the chlorine substituent.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and properties. This combination of substituents allows for diverse chemical transformations and applications in various fields .

Biological Activity

3-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS No. 203179-00-4) is an organic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9BrClNO2
  • Molecular Weight : 278.53 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active site or allosteric sites, thereby modulating various biochemical pathways. This interaction is crucial for its potential use in therapeutic applications .

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiparasitic effects. For instance, studies have shown that modifications in the benzamide structure can enhance potency against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structural features contribute to its efficacy in inhibiting the growth of this parasite .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit protein farnesyltransferase (PFT), an enzyme involved in post-translational modifications critical for the function of several oncogenic proteins. The IC50 values for PFT inhibition have been documented, demonstrating that certain analogs of benzamide derivatives possess potent inhibitory activity, which could be leveraged for cancer treatment .

Table 1: Biological Activity Comparison with Related Compounds

CompoundMammalian PFT IC50 (nM)T. cruzi Amastigote EC50 (nM)Ratio IC50/EC50
Tipifarnib0.760.1
This compoundTBDTBDTBD
Compound A (analog)13230.57
Compound B (analog)2942114

Note: TBD indicates data not yet determined or available.

Case Study: Efficacy Against T. cruzi

In a significant study, various analogs of benzamide derivatives were tested for their ability to kill T. cruzi amastigotes in mammalian host cells. The results indicated that specific substitutions on the benzamide structure could dramatically enhance potency while reducing unwanted side effects associated with PFT inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-bromo-4-chloro-N-methoxy-N-methylbenzamide?

  • Methodological Answer : The synthesis of similar benzamides typically involves coupling bromo/chloro-substituted benzoyl chlorides with methoxy-methylamine derivatives under anhydrous conditions. For example, highlights the use of potassium carbonate as a base and acetonitrile as a solvent in analogous reactions . Safety protocols, such as pre-reaction hazard analysis (e.g., handling reactive acyl chlorides), are critical, as emphasized in and . Optimization may require adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and purification via column chromatography.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming the structure. ¹H and ¹³C NMR can resolve the methoxy and methyl groups on the amide nitrogen, while halogen (Br/Cl) substitution patterns are identifiable via coupling constants and chemical shifts. demonstrates the use of UV and mass spectrometry for complementary analysis of benzamide derivatives . For crystallographic validation, single-crystal X-ray diffraction (as in and ) provides bond-length and torsional angle data, critical for confirming stereoelectronic effects .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer : The trifluoromethyl and halogen substituents (Br/Cl) increase hydrophobicity, necessitating solvents like DMSO or dichloromethane for dissolution. Stability studies (e.g., TGA/DSC in ) can assess thermal decomposition risks . notes that storage under inert atmospheres (N₂/Ar) and desiccated conditions minimizes hydrolysis of the methoxy-methylamide group .

Advanced Research Questions

Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight312.08 g/mol (calculated via PubChem)
Melting PointNot reported; DSC recommended
LogP (Lipophilicity)Predicted ~3.2 (ACD/Labs Percepta)

Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
Dehalogenated derivativesHERON reaction under heatingLower reaction temperature
Hydrolysis productsMoisture exposureAnhydrous conditions

Properties

IUPAC Name

3-bromo-4-chloro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVFKTNTUFYIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 10.0 g of 3-bromo-4-chlorobenzoic acid in 275 ml of anhydrous dichloromethane at OOC were added 7.6 g of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 5.5 ml of triethylamine followed by 3.9 g of N,O-dimethylhydroxylamine hydrochloride. After stirring overnight at room temperature the mixture was washed with 200 ml of water and then with 200 ml of a 1M solution of hydrochloric acid. The organic solution was dried over anhydrous sodium sulphate and concentrated under reduced pressure to give 10.7 g of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide as a cream solid.
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10 g
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reactant
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7.6 g
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reactant
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5.5 mL
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reactant
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Quantity
275 mL
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solvent
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Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Carbonyldiimidazole (7.2 g, 0.045 mol) was added in portions to a stirred suspension of 3-bromo-4-chlorobenzoic acid (10.0 g, 0.042 mol) in dichloromethane (120 mL). The reaction mixture was stirred at room temperature for 30 minutes then at reflux for 30 minutes. Triethylamine (6.3 mL, 0.045 mol) and N,O-dimethylhydroxylamine hydrochloride (4.2 g, 0.043 mol) were added and the reaction mixture was stirred at room temperature overnight, then diluted with water (75 mL) and the layers separated. The aqueous fraction was extracted with dichloromethane (2×50 mL) and the combined organic extracts were washed with citric acid (10%; 2×50 mL), NaHCO3 (50 mL) and brine (50 mL), dried (sodium sulfate) and concentrated to give 3-bromo-4-chloro-N-methoxy-N-methylbenzamide as a colourless oil (9.3 g, 79%). 1H NMR (300 MHz; DMSO-d6) 7.98 (1H, s, Ar), 7.60 (1H, d, J 7.2, Ar), 7.48 (1H, d, J 7.2, Ar), 3.54 (3H, s, Me), 3.36 (3H, s, Me).
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7.2 g
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10 g
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120 mL
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6.3 mL
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N,O-dimethylhydroxylamine hydrochloride
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4.2 g
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75 mL
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Synthesis routes and methods IV

Procedure details

3-Bromo-4-chlorobenzoic acid (1.0 g, 4.24 mmol, 1.0 eq) was dissolved in dry DMF and stirred for 10 minutes. The solution was cooled to 0° C. and treated with N,O-dimethyl hydroxylamine hydrochloride (0.828 mg, 8.48 mmol, 2.0 eq), 1-hydroxybenzotrizole (860 mg, 6.36 mmol, 1.5 eq), N,N-diisopropyl ethylamine (820 mg, 6.37 mmol, 1.5 eq), and EDC HCl (1.2 g, 6.37 mmol, 1.5 eq). The reaction mixture was stirred for 12 h, evaporated under reduced pressure and diluted with water (25 mL). The aqueous layer was extracted with ethyl acetate. The organic layer was dried under anhydrous Na2SO4 and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel (60-120) eluting with 5-10% ethyl acetate/hexane to afford the desired product (1 g, 85%). 1H NMR (400 MHz, CD3OD) δ 3.34 (s, 3H), 3.57 (s, 3H), 7.47-7.49 (d, 1H), 7.71-7.74 (d, 1H), 7.85-7.88 (d, 1H). MS (ESI): 278.2 (M+).
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1 g
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N,O-dimethyl hydroxylamine hydrochloride
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0.828 mg
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820 mg
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1.2 g
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85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-bromo-4-chloro-N-methoxy-N-methylbenzamide
3-bromo-4-chloro-N-methoxy-N-methylbenzamide
3-bromo-4-chloro-N-methoxy-N-methylbenzamide
3-bromo-4-chloro-N-methoxy-N-methylbenzamide
3-bromo-4-chloro-N-methoxy-N-methylbenzamide
3-bromo-4-chloro-N-methoxy-N-methylbenzamide

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